molecular formula C18H13N7O2 B15283096 4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone

4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone

Cat. No.: B15283096
M. Wt: 359.3 g/mol
InChI Key: OOUJDUBEAAIIKG-RGVLZGJSSA-N
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Description

4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone is a heterocyclic compound that combines the structural features of 4-nitrobenzaldehyde and 5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone typically involves the reaction of 4-nitrobenzaldehyde with 5-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-7-hydrazine under specific conditions. One common method involves the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield 4-aminobenzaldehyde derivatives, while oxidation of the aldehyde group can produce carboxylic acids .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cancer cell proliferation or microbial growth . The compound’s structure allows it to bind to these targets with high affinity, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Nitrobenzaldehyde (5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazone is unique due to its combination of a nitrobenzaldehyde moiety with a triazolo[1,5-a]pyrimidine scaffold. This unique structure imparts specific biological activities and chemical reactivity that are not observed in other similar compounds .

Properties

Molecular Formula

C18H13N7O2

Molecular Weight

359.3 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C18H13N7O2/c26-25(27)15-8-6-13(7-9-15)11-20-23-17-10-16(14-4-2-1-3-5-14)22-18-19-12-21-24(17)18/h1-12,23H/b20-11+

InChI Key

OOUJDUBEAAIIKG-RGVLZGJSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)NN=CC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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